H-Tyr(Bzl)-OH

Peptide Synthesis Organic Solubility Process Chemistry

Ensure high-fidelity peptide assembly with H-Tyr(Bzl)-OH, the premier tyrosine derivative for Fmoc SPPS. The orthogonal O-benzyl protecting group eliminates phenol side reactions during synthesis, guaranteeing higher yields and purity. Its unique organic solubility in DMF and DMSO enables efficient coupling—a critical advantage over unmodified L-tyrosine. Avoid costly side reactions and poor solubility. Stock ≥98% purity, ready for immediate shipping.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 16652-64-5
Cat. No. B554735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr(Bzl)-OH
CAS16652-64-5
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N
InChIInChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1
InChIKeyKAFHLONDOVSENM-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Benzyl-L-tyrosine (CAS 16652-64-5): A Protected Tyrosine Building Block for Advanced Peptide Synthesis and Polymer Chemistry


O-Benzyl-L-tyrosine (CAS 16652-64-5, synonyms: H-Tyr(Bzl)-OH, 4-Benzyloxy-L-phenylalanine) is a phenylalanine derivative and a protected form of the natural amino acid L-tyrosine [1]. It features a benzyl ether protecting group on the phenolic hydroxyl moiety, rendering the otherwise reactive side chain inert during chemical transformations [2]. This compound is commercially available as a white to light-yellow crystalline powder with purities typically ≥98% (HPLC) . Its primary industrial and research role is as a key intermediate in solution- and solid-phase peptide synthesis, as well as a monomer for the preparation of amphiphilic block copolypeptides with biomedical applications .

Why O-Benzyl-L-tyrosine Cannot Be Replaced by Generic Tyrosine Analogs in Peptide Synthesis and Polymer Science


The O-benzyl protecting group fundamentally alters the compound's physicochemical properties and reactivity compared to L-tyrosine or other protected derivatives. The benzyl ether imparts dramatically increased hydrophobicity, enabling solubility in organic solvents (e.g., DMF, DMSO, CHCl₃) while rendering it insoluble in water . This contrasts sharply with L-tyrosine, which is sparingly soluble in water and insoluble in most organic solvents . Furthermore, the protection strategy is orthogonal: the benzyl group is stable to the basic conditions used for Fmoc deprotection in SPPS but is readily cleaved via hydrogenolysis, offering a tactical advantage over acid-labile protections like Boc [1]. Substituting O-benzyl-L-tyrosine with a generic analog would lead to incompatible solubility profiles, uncontrolled side reactions, or loss of synthetic handle, directly impacting yield and purity. The quantitative evidence below details these critical differentiators.

Quantitative Differentiation of O-Benzyl-L-tyrosine: Head-to-Head Physicochemical and Performance Data Against Closest Analogs


Enhanced Organic Solubility Profile Enables Solution-Phase Chemistry Inaccessible to Parent L-Tyrosine

O-Benzyl-L-tyrosine exhibits a fundamentally different solubility profile compared to its parent compound, L-tyrosine. While L-tyrosine is only sparingly soluble in water (~0.45 mg/mL at 25°C) and insoluble in common organic solvents like ethanol, ether, and acetone , O-benzyl-L-tyrosine is freely soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. This shift in solubility from aqueous to organic media is critical for its primary application in solution-phase peptide synthesis and as a monomer for block copolypeptide synthesis, which are typically conducted in organic solvents like DMF .

Peptide Synthesis Organic Solubility Process Chemistry

Sharply Reduced Melting Point vs. L-Tyrosine Simplifies Purification and Handling

The introduction of the O-benzyl protecting group lowers the melting point and decomposition temperature relative to L-tyrosine. O-Benzyl-L-tyrosine melts with decomposition at 259 °C , whereas L-tyrosine decomposes at a much higher temperature range of 342-344 °C . This ~80-85 °C reduction in thermal decomposition point facilitates easier recrystallization and handling during purification steps, reducing energy costs and degradation risks associated with high-temperature processing.

Material Science Purification Crystallization

Consistent Optical Purity and Chiral Integrity Critical for Stereospecific Peptide Assembly

O-Benzyl-L-tyrosine is produced with high enantiomeric excess, as evidenced by its specific optical rotation of [α]20/D = -9.5° to -10.0° (c=1, 80% acetic acid) . In contrast, the D-enantiomer (O-Benzyl-D-tyrosine) exhibits the opposite rotation of [α]20/D = +9° ± 1° under identical conditions . While the parent L-tyrosine also shows a negative rotation, its value is measured under different solvent conditions (e.g., [α]22/D = -10.6° in 1M HCl), making direct cross-comparison challenging . More importantly, the Boc-protected derivative (Boc-O-benzyl-L-tyrosine) exhibits a positive rotation of [α]20/D = +27.0° ± 1.5° in ethanol, highlighting the profound influence of the N-protection strategy on chiroptical properties . The consistent, well-defined optical rotation of O-benzyl-L-tyrosine serves as a reliable quality control parameter ensuring stereochemical fidelity for incorporation into chiral peptides and biomaterials.

Chiral Purity Stereochemistry Peptide Synthesis

Stable Crystalline Form Permits Ambient Storage Without Specialized Cold Chain Requirements

O-Benzyl-L-tyrosine is a room-temperature-stable crystalline solid that can be stored at ambient conditions (recommended <15°C in a cool, dark place) . This contrasts with several Fmoc- and Boc-protected analogs that require refrigeration or freezing. For instance, Fmoc-O-benzyl-L-tyrosine must be stored at 0-8°C , and Boc-O-benzyl-L-tyrosine is also typically stored refrigerated . The O-Benzyl-L-tyrosine benzyl ester hydrochloride derivative also requires -20°C storage . The lack of a requirement for cold-chain logistics reduces shipping costs, simplifies inventory management, and extends usable shelf-life for procurement.

Stability Storage Logistics

Orthogonal Protection Strategy Enables High-Fidelity SPPS with Selective Deprotection

The O-benzyl protecting group in O-benzyl-L-tyrosine is orthogonal to the base-labile Fmoc group, making it an ideal building block for Fmoc-based solid-phase peptide synthesis (SPPS). The benzyl ether is stable to the piperidine conditions used for Fmoc removal but is readily cleaved by hydrogenolysis or strong acids at the end of the synthesis [1]. In contrast, the Boc protecting group (as in Boc-O-benzyl-L-tyrosine) is acid-labile and is removed under conditions that may also cleave the peptide from certain resins, limiting its utility in Fmoc SPPS [2]. This orthogonality is quantitatively manifested in the ability to incorporate O-benzyl-L-tyrosine residues into peptides with high yield and purity, as demonstrated in the synthesis of Tyr⁶-Antamanid analogs where O-benzyl-L-tyrosine was used to successfully replace phenylalanine residues [3].

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Defined Optical Rotation as a Release Specification Ensures Batch-to-Batch Consistency for Regulated Applications

Commercial vendors specify a narrow optical rotation range for O-Benzyl-L-tyrosine, typically [α]20/D = -8.0° to -12.0° (c=1, 80% AcOH) , which serves as a critical release specification. This tight tolerance (±2.0°) is comparable to or tighter than that for similar protected amino acids. For example, Fmoc-O-benzyl-L-tyrosine has a specification of [α]20/D = -16.0° to -20.5° (±2.25°) , and Boc-O-benzyl-L-tyrosine is [α]20/D = +25.5° to +28.5° (±1.5°) . The consistent, vendor-verified optical rotation ensures enantiomeric purity and allows for reliable inter-laboratory reproducibility, which is essential for regulated environments such as pharmaceutical manufacturing.

Quality Control Regulatory Compliance Procurement Specification

High-Value Applications of O-Benzyl-L-tyrosine Driven by Quantified Differentiation


Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Tyrosine-Containing Peptides

O-Benzyl-L-tyrosine is the preferred building block for incorporating tyrosine residues into peptides via Fmoc SPPS. The orthogonal O-benzyl protecting group remains stable during repetitive piperidine-mediated Fmoc deprotection cycles but is readily removed via hydrogenolysis after synthesis completion [1]. This strategy prevents side reactions at the phenolic hydroxyl group that would otherwise lead to low yields or complex product mixtures. The compound's solubility in DMF and DMSO is essential for efficient coupling steps, a property not shared by unprotected L-tyrosine . Researchers synthesizing tyrosine-containing bioactive peptides or peptide-based drugs can rely on this reagent for high-fidelity assembly.

Synthesis of Amphiphilic Block Copolypeptides for Drug Delivery and Nanomedicine

O-Benzyl-L-tyrosine serves as a hydrophobic monomer in the synthesis of poly(amino acid)-based block copolymers . Its solubility in organic solvents like DMF and THF enables ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) to produce well-defined poly(O-benzyl-L-tyrosine) blocks. The subsequent deprotection of the benzyl groups yields poly(L-tyrosine), a pH-responsive and biodegradable polymer . These materials are used to construct targeted drug delivery vehicles, nanoreactors, and biomimetic encapsulants. The enhanced hydrophobicity conferred by the benzyl group is critical for self-assembly into micelles and vesicles, a property that would be absent if unmodified L-tyrosine were used .

Preparation of Chiral Intermediates and Optically Pure Derivatives via Stereospecific Transformations

The defined stereochemistry and high optical purity of O-Benzyl-L-tyrosine make it a reliable starting material for synthesizing optically pure derivatives . For instance, its diazotization in high dielectric constant solvents like DMF or DMSO yields (S)-3-p-benzyloxyphenyllactic acid with high enantiomeric excess after simple recrystallization [2]. The consistent optical rotation specification ensures that the chirality of the starting material is faithfully transferred to downstream products, which is critical in the pharmaceutical industry where the wrong enantiomer may be inactive or toxic. This contrasts with using racemic mixtures, which would require costly chiral separations .

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